molecular formula C17H16FNO B1325705 3-Azetidinomethyl-4'-fluorobenzophenone CAS No. 898771-67-0

3-Azetidinomethyl-4'-fluorobenzophenone

Cat. No.: B1325705
CAS No.: 898771-67-0
M. Wt: 269.31 g/mol
InChI Key: YYHVLBHMGJBRKO-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-4’-fluorobenzophenone is a chemical compound with the molecular formula C17H16FNO and a molecular weight of 269.32 g/mol . It is known for its unique structure, which includes an azetidine ring and a fluorobenzophenone moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 3-Azetidinomethyl-4’-fluorobenzophenone typically involves the reaction of 4’-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-Azetidinomethyl-4’-fluorobenzophenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the fluorobenzophenone moiety is substituted with other functional groups.

Scientific Research Applications

3-Azetidinomethyl-4’-fluorobenzophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-4’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and fluorobenzophenone moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-Azetidinomethyl-4’-fluorobenzophenone can be compared with other similar compounds, such as:

This compound’s unique combination of an azetidine ring and a fluorobenzophenone moiety distinguishes it from other similar compounds, making it a valuable subject of study in various fields of research.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-7-5-14(6-8-16)17(20)15-4-1-3-13(11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHVLBHMGJBRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643255
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-67-0
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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